molecular formula C9H9NS2 B12626083 3,4-Bis(methylsulfanyl)benzonitrile CAS No. 918967-43-8

3,4-Bis(methylsulfanyl)benzonitrile

Katalognummer: B12626083
CAS-Nummer: 918967-43-8
Molekulargewicht: 195.3 g/mol
InChI-Schlüssel: KIRYKYLREBZMJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 3 and 4 positions, along with a nitrile group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylsulfanyl)benzonitrile typically involves the introduction of methylsulfanyl groups to a benzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methylsulfanyl donor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification techniques are optimized to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Bis(methylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Bis(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of methylsulfanyl groups.

    3,4-Dichlorobenzonitrile: Contains chlorine atoms instead of methylsulfanyl groups.

    3,4-Dimethylbenzonitrile: Has methyl groups instead of methylsulfanyl groups.

Uniqueness

3,4-Bis(methylsulfanyl)benzonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties such as increased nucleophilicity and potential for oxidation. These properties make it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

918967-43-8

Molekularformel

C9H9NS2

Molekulargewicht

195.3 g/mol

IUPAC-Name

3,4-bis(methylsulfanyl)benzonitrile

InChI

InChI=1S/C9H9NS2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3

InChI-Schlüssel

KIRYKYLREBZMJA-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1)C#N)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.